6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
- 6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS667404-85-5) is a complex organic molecule with the following chemical formula
C24H22ClFN4O3
.Structure: The compound consists of a pyrazole ring fused with a dihydropyrano ring, and it contains an amino group, a cyano group, and various substituents.
Biological Relevance: While its exact biological role remains an active area of research, this compound exhibits intriguing properties due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via multicomponent reactions, combining appropriate starting materials under specific conditions.
Reaction Conditions: The key steps may include cyclization, substitution, and condensation reactions.
Industrial Production: Although not widely produced industrially, research laboratories often synthesize it for further investigation.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions: NBS (N-bromosuccinimide), boron reagents, and other suitable catalysts are employed.
Major Products: The specific products depend on reaction conditions, but intermediates and derivatives play a crucial role.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, novel reactions, and applications in synthetic chemistry.
Biology: Investigations focus on potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Its pharmacological properties are of interest for drug discovery.
Industry: Although not yet widely used, its unique structure may inspire new materials or catalysts.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: Its fused pyrazole-dihydropyrano core sets it apart.
Similar Compounds: While no direct analogs exist, related heterocyclic compounds share some features.
Remember that ongoing research may reveal additional insights into this intriguing compound.
Properties
Molecular Formula |
C22H18ClFN4O3 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
6-amino-4-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18ClFN4O3/c1-11-19-20(13(9-25)21(26)31-22(19)28-27-11)12-6-7-17(18(8-12)29-2)30-10-14-15(23)4-3-5-16(14)24/h3-8,20H,10,26H2,1-2H3,(H,27,28) |
InChI Key |
YDDPUWNUTXXOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC4=C(C=CC=C4Cl)F)OC |
Origin of Product |
United States |
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